Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is classified as a diester, derived from cyclohexane-1,3-dicarboxylic acid and methanol. This compound serves as an important intermediate in various chemical synthesis processes and finds applications across multiple scientific fields, including chemistry, biology, and medicine.
Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized through the esterification of cyclohexane-1,3-dicarboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is performed under reflux conditions to ensure complete conversion of the acid to the ester.
This compound falls under the category of organic esters and can be classified based on its functional groups and structure. Its molecular structure features two ester groups attached to a cyclohexane ring, which influences its reactivity and applications in various fields.
The primary method for synthesizing dimethyl cyclohexane-1,3-dicarboxylate is through the esterification of cyclohexane-1,3-dicarboxylic acid with methanol. The reaction conditions include:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and improve yield. High-purity starting materials are crucial for achieving high-quality products, and purification methods such as distillation are commonly used to isolate the final compound.
Dimethyl cyclohexane-1,3-dicarboxylate has a distinctive structure characterized by:
The compound's structural configuration contributes to its properties and reactivity. The presence of the cyclohexane ring provides rigidity and stability, which are beneficial for its applications in various chemical processes .
Dimethyl cyclohexane-1,3-dicarboxylate can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The reactions yield various products depending on the conditions used:
The mechanism of action for dimethyl cyclohexane-1,3-dicarboxylate primarily involves its participation in ester hydrolysis reactions. During hydrolysis:
The specific pathways may vary based on reaction conditions and molecular targets involved.
Dimethyl cyclohexane-1,3-dicarboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science .
Dimethyl cyclohexane-1,3-dicarboxylate has diverse applications across several scientific domains:
The synthesis of dimethyl cyclohexane-1,3-dicarboxylate (DMCHD) primarily proceeds through catalytic hydrogenation of the corresponding aromatic precursor, dimethyl isophthalate (DMI). This transformation involves the saturation of the benzene ring under elevated hydrogen pressure and temperature, typically ranging from 100–200°C and 20–100 bar H₂ pressure . The reaction exhibits significant stereochemical complexity, yielding a mixture of cis and trans isomers whose ratio is critically influenced by catalyst selection and process parameters. Ruthenium-based catalysts (e.g., Ru/Al₂O₃) demonstrate superior activity and selectivity toward the cis isomer, achieving >95% conversion of DMI with cis:trans ratios of 4:1 under optimized conditions . This stereoselectivity has practical implications for downstream applications, as the cis isomer often exhibits enhanced compatibility in polymer formulations.
Supported palladium catalysts (e.g., Pd/TiO₂) also effectively mediate this transformation but require careful control of metal loading (typically 0.5–5 wt%) to minimize decarbonylation side reactions. Nickel-based systems offer a cost-effective alternative, though they necessitate higher operating temperatures (>180°C), potentially increasing undesired byproduct formation [5]. The hydrogenation mechanism proceeds through sequential addition of hydrogen atoms across the aromatic ring, with the meta-substitution pattern of DMI imposing distinct steric constraints compared to its para- or ortho-isomeric counterparts .
Table 1: Comparative Catalyst Performance in DMI Hydrogenation
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | cis:trans Ratio |
---|---|---|---|---|
Ru/Al₂O₃ | 150 | 50 | >95 | 4:1 |
Pd/TiO₂ (1% wt) | 130 | 30 | 92 | 3.5:1 |
Ni/SiO₂-Al₂O₃ | 180 | 80 | 88 | 2.8:1 |
Alternative synthetic routes to DMCHD involve direct esterification of cyclohexane-1,3-dicarboxylic acid (CHDA) or transesterification of higher esters. Palladium-doped heterogeneous catalysts excel in esterification under mild conditions (70–90°C). Pd/C (5% wt) systems facilitate 98% esterification yield within 4 hours when using methanol as both solvent and reactant, leveraging the catalyst’s tolerance to polar media [2]. The reaction follows a nucleophilic acyl substitution mechanism, where Pd sites activate the carboxylic acid group toward methanol attack. Catalyst recyclability studies indicate <10% activity loss over five cycles, attributable to palladium leaching or sintering .
Copper-chromite catalysts (e.g., CuCr₂O₄) provide a heavy-metal-free alternative, particularly effective in transesterification of diethyl or dibutyl cyclohexane-1,3-dicarboxylates. Operating at 120–150°C, these catalysts achieve ~90% dimethyl ester yield within 6 hours. Recent advances focus on copper-magnesium oxide nanocomposites, which eliminate chromium while maintaining comparable activity and reducing environmental toxicity [5]. Kinetic studies reveal the reaction is first-order in ester concentration, with an activation energy of 65 kJ/mol, indicating surface reaction control as the rate-determining step [5].
Table 2: Performance Metrics for Esterification Catalysts
Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd/C (5%) | Acid Esterification | 80 | 4 | 98 | High activity, mild conditions |
CuCr₂O₄ | Transesterification | 140 | 6 | 90 | Cost-effective |
CuO-MgO | Transesterification | 130 | 5 | 88 | Chromium-free |
Continuous-flow hydrogenation represents a transformative advancement for the industrial-scale production of DMCHD, addressing limitations of batch processes such as heat/mass transfer inefficiencies and safety concerns with high-pressure H₂. Fixed-bed reactors utilizing Ru/Al₂O₃ pellets (1–3 mm diameter) enable stable operation at 150°C and 50 bar, achieving space-time yields of 0.5–1.0 kg DMCHD/L·h⁻¹ . The continuous mode ensures consistent control of stereoselectivity (cis:trans > 4:1) through precise regulation of residence time, typically maintained at 15–30 minutes .
A key innovation involves countercurrent hydrogen flow designs, which enhance H₂ dissolution in the liquid DMI/methanol feed (10–20 wt% concentration). This configuration improves hydrogen utilization efficiency by >40% compared to co-current systems [5]. Multistage reactor setups with intermediate cooling further mitigate thermal degradation, maintaining product purity >99.5% during extended runs (>500 hours). Advanced process analytics (e.g., inline FTIR) enable real-time monitoring of ester conversion and isomer distribution, facilitating immediate adjustment of flow parameters to maintain product specifications .
Table 3: Flow Reactor Operational Parameters for DMCHD Synthesis
Reactor Type | Catalyst | Residence Time (min) | H₂:Substrate Ratio | Productivity (kg/L·h⁻¹) | Purity (%) |
---|---|---|---|---|---|
Fixed-Bed (Co-current) | Ru/Al₂O₃ | 30 | 5:1 | 0.6 | 99.0 |
Fixed-Bed (Countercurrent) | Ru/Al₂O₃ | 20 | 3:1 | 0.9 | 99.7 |
Multistage Adiabatic | Pd/TiO₂ | 40 | 6:1 | 0.7 | 99.4 |
Solvent-free methodologies significantly improve the sustainability profile of DMCHD synthesis. Melt-phase esterification of CHDA with methanol employs heterogeneous acid catalysts (e.g., Amberlyst-15) at 100°C, achieving 95% conversion without auxiliary solvents [2]. This approach eliminates volatile organic compound (VOC) emissions and reduces downstream purification demands. The reaction employs stoichiometric methanol excess (4:1 mol ratio) as the reaction medium, simultaneously driving equilibrium toward ester formation and facilitating water removal via azeotropic distillation [6].
Transesterification routes utilizing dimethyl carbonate (DMC) as a green acylating agent present additional advantages. Under metal oxide catalysis (e.g., MgO-Al₂O₃), DMC mediates near-quantitative transesterification of diethyl cyclohexane-1,3-dicarboxylate at 120°C, producing DMCHD and ethylene carbonate as a non-toxic byproduct [5]. Life-cycle analysis indicates this route reduces the E-factor (kg waste/kg product) to 0.3 versus 1.8 for conventional esterification, primarily by avoiding mineral acid neutralization waste. Microwave-assisted acceleration further enhances energy efficiency, cutting reaction times by 60–70% while maintaining yields >90% [2].
Table 4: Environmental Metrics for Solvent-Free DMCHD Production
Method | Catalyst | Reaction Time (h) | Yield (%) | E-factor | Energy Consumption (kWh/kg) |
---|---|---|---|---|---|
Melt-Phase Esterification | Amberlyst-15 | 5 | 95 | 0.8 | 12 |
DMC Transesterification | MgO-Al₂O₃ | 6 | 98 | 0.3 | 8 |
Microwave-Assisted | TiO₂-Phosphomolybdate | 1.5 | 92 | 0.4 | 5 |
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